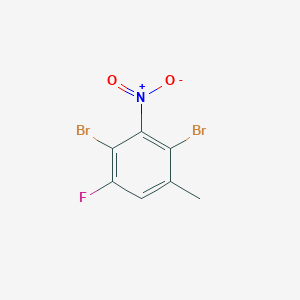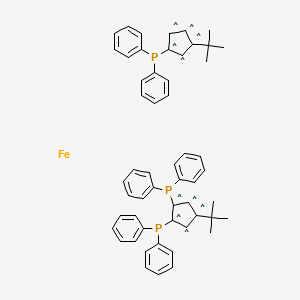
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% (1,3-BPPB) is a member of the phosphonium family of cations and is widely used in scientific research due to its unique properties. 1,3-BPPB has been used in a variety of applications, ranging from drug delivery systems to catalysis and organic syntheses. This versatile cation has been studied extensively and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been elucidated.
Scientific Research Applications
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has been used in a variety of scientific research applications. It has been used as a catalyst in organic syntheses, as a drug delivery system, and as a reagent in analytical chemistry. In addition, it has been used as a stabilizing agent in the preparation of polymers and as a stabilizing agent in the preparation of nanoparticles.
Mechanism of Action
The mechanism of action of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% is not completely understood. However, it is believed that the cation is able to interact with the negatively charged groups of molecules, such as carboxylate groups, to form stable complexes. This allows the cation to transport molecules across cell membranes, thus allowing for the delivery of drugs and other molecules to the target site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% are not fully understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic. It has also been shown to be non-allergenic and non-irritating to the respiratory system.
Advantages and Limitations for Lab Experiments
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is a good solvent for many organic compounds and can be used in a variety of reactions. On the other hand, 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has some limitations for use in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of acids and bases.
Future Directions
There are several potential future directions for the use of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97%. It could be used in the development of new drug delivery systems, as well as in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new materials, such as polymers and nanoparticles. Finally, it could be used in the development of new analytical techniques, such as chromatography and spectroscopy.
Synthesis Methods
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% is synthesized by the reaction of dicyclopentylphosphine and 1,3-dibromopropane in the presence of anhydrous sodium carbonate. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide, and the product is isolated as a white solid. The reaction is reversible and can be driven to completion by the addition of an acid or base to adjust the pH of the reaction mixture.
properties
IUPAC Name |
dicyclopentyl(3-dicyclopentylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42P2.2BF4/c1-2-11-20(10-1)24(21-12-3-4-13-21)18-9-19-25(22-14-5-6-15-22)23-16-7-8-17-23;2*2-1(3,4)5/h20-23H,1-19H2;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCKDVOEUDOSM-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CCC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)





![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)





![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)